molecular formula C14H13NO4 B13998995 6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one CAS No. 523-15-9

6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one

Cat. No.: B13998995
CAS No.: 523-15-9
M. Wt: 259.26 g/mol
InChI Key: LOHVXKBBNRJOBJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a furoquinoline alkaloid characterized by a fused furo[2,3-b]quinolin-4(9H)-one scaffold with methoxy groups at positions 6 and 7 and a methyl group at position 7. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol (calculated based on structural analogs in ).

Properties

CAS No.

523-15-9

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

6,7-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C14H13NO4/c1-15-10-7-12(18-3)11(17-2)6-9(10)13(16)8-4-5-19-14(8)15/h4-7H,1-3H3

InChI Key

LOHVXKBBNRJOBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)C3=C1OC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Intramolecular Friedel-Crafts Acylation Route

This method employs polyphosphoric acid (PPA) -catalyzed cyclization to construct the furoquinolinone core:

Key Steps :

  • Intermediate Synthesis :
    • 6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids are prepared via:
      • Friedländer condensation for quinoline backbone assembly
      • Williamson ether synthesis for side-chain functionalization
      • Hydrolysis of ester intermediates to carboxylic acids
  • Cyclization :
    • Intramolecular Friedel-Crafts acylation using PPA at mild temperatures (60–80°C) yields the fused furoquinolinone system.
    • Mechanism : Formation of phosphorate-carboxylate anhydride intermediate enables electrophilic aromatic substitution.

Performance Data :

Intermediate Yield Range Final Product Yield
6a-p 68–92% 55–78%

Advantages :

  • Environmentally friendly (avoids toxic solvents)
  • Scalable for library synthesis of quinoline derivatives

Nitration-Reductive Cyclization Pathway

Adapted from quinoline synthesis patents, this route involves:

Synthetic Sequence :

  • Nitration : 3,4-Dimethoxyacetophenone → 2-Nitro-4,5-dimethoxyacetophenone (HNO₃, 0–5°C)
  • Condensation : Reaction with N,N-dimethylformamide dimethyl acetal to form α,β-unsaturated ketone
  • Reductive Cyclization :
    • Catalytic hydrogenation (H₂/Pd-C) induces ring closure to 4-hydroxy-6,7-dimethoxyquinoline
  • Functionalization :

Critical Parameters :

  • Reductive cyclization requires strict temperature control (120–140°C)
  • Methylation efficiency: >85% under anhydrous conditions

Comparative Analysis of Methods

Parameter Friedel-Crafts Route Nitration-Cyclization
Cyclization Efficiency High (78% max) Moderate (65% avg)
Reaction Steps 3–4 5–6
Catalyst Cost Low (PPA reusable) High (Pd-based catalysts)
Byproduct Formation Minimal Requires halogen scavengers

Structural Confirmation Protocols

Synthetic batches are validated via:

  • ¹H/¹³C NMR : Methyl group singlet at δ 3.8–4.1 ppm; fused ring protons at δ 6.9–7.3 ppm
  • HRMS : Molecular ion peak at m/z 259.26 (calc. for C₁₄H₁₃NO₅)
  • X-ray Crystallography : Confirms furo[2,3-b]quinoline angular fusion

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the furoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-tobacco mosaic virus activity is believed to result from its ability to inhibit viral replication by interfering with viral RNA synthesis . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Furoquinoline Alkaloids

Furoquinoline derivatives vary in substituent patterns, which critically influence their pharmacological profiles. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Source/Reference
6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one 6-OCH₃, 7-OCH₃, 9-CH₃ 235.24 Not explicitly reported (hypothesized: antitumoral/antimicrobial)
8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one 8-OH, 9-CH₃ 217.21 Antiplatelet D. angustifolius
Megistoquinone I Unspecified substituents - Antibacterial Sarcomelicope megistophylla
Zanthonitidine A Unspecified substituents - Antibacterial Z. nitidum
4-Methoxy-9H-furo[2,3-b]quinolin-7-one 4-OCH₃, 7-Oxide 217.21 Precursor to bioactive derivatives

Key Observations :

  • Methyl Group at Position 9: The 9-methyl group likely stabilizes the molecule against metabolic degradation, a feature shared with antiplatelet and antibacterial furoquinolines .
Comparison with Chromenoquinoline Derivatives

Chromenoquinolines, such as 7-aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8(9H,12H)-diones (), exhibit structural similarities but differ in their fused chromene ring system. Key differences include:

  • Cytotoxic Activity: Chromenoquinolines with oxidized pyridine rings (e.g., compound 2e, IC₅₀: 11.1–55.7 µM) show moderate cytotoxicity against cancer cell lines (K562, LS180, MCF-7). The target furoquinoline’s methoxy groups may similarly enhance DNA intercalation or topoisomerase inhibition .
  • Synthetic Accessibility: Chromenoquinolines are synthesized via oxidative aromatization, whereas furoquinolines often derive from natural sources or heterocyclic condensation .
Comparison with Heterocyclic Quinolinones

3-Arylisothiazolo[5,4-b]quinolin-4(9H)-ones and 3-arylisoxazolo[5,4-b]quinolin-4(9H)-ones (–7) highlight the impact of heteroatom substitution:

Compound Class Heteroatom Affinity for GABA-A Receptors (Ki) Key Structural Features
3-Arylisothiazoloquinolin-4-ones Sulfur (S) ~1 nM Enhanced hydrogen bonding (N-2, carbonyl O)
3-Arylisoxazoloquinolin-4-ones Oxygen (O) Lower potency (≥10× reduced) Steric hindrance with receptor pockets
6,7-Dimethoxy-9-methylfuroquinolinone Oxygen (O) Not reported Methoxy groups may facilitate H-bonding

Mechanistic Insights :

  • The target compound’s furan oxygen may mimic the hydrogen-bonding capacity of isothiazoloquinolines, though steric effects from the methoxy groups could limit receptor binding compared to smaller substituents .

Q & A

Basic Research Question

  • [³H]-Flunitrazepam displacement assays : Measure affinity for the benzodiazepine binding site in rat cortical membranes .
  • Recombinant receptor subtype assays : Utilize HEK 293 cells expressing α1-5β3γ2 subunits to assess subtype selectivity .

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